1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride
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Overview
Description
1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple ethoxy and indole groups, as well as azido and methoxy functionalities. The presence of these groups suggests that the compound may exhibit unique chemical and physical properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:
Formation of the Azidoethoxy Intermediate: This step involves the reaction of ethylene glycol with sodium azide in the presence of a suitable catalyst to form the azidoethoxy intermediate.
Sequential Ethoxylation: The azidoethoxy intermediate undergoes sequential ethoxylation reactions with ethylene oxide to introduce additional ethoxy groups.
Indole Derivatization: The ethoxylated intermediate is then reacted with indole derivatives to form the indole-containing intermediate.
Methoxylation: The indole-containing intermediate undergoes methoxylation using methanol and a suitable catalyst to introduce methoxy groups.
Final Assembly: The final step involves the coupling of the methoxylated intermediate with the chloride salt to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the azido and methoxy groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions may target the azido group, converting it to an amine group.
Substitution: The ethoxy and methoxy groups may participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the azido and methoxy groups.
Reduction Products: Amino derivatives resulting from the reduction of the azido group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic reactions and developing new synthetic methodologies.
Biology: Its potential bioactivity may be explored for applications in drug discovery and development, particularly as a lead compound for designing new pharmaceuticals.
Medicine: The compound may exhibit therapeutic properties, making it a candidate for further investigation in the treatment of various diseases.
Industry: Its chemical properties may be leveraged for the development of new materials, such as polymers or coatings, with specialized functions.
Mechanism of Action
The mechanism of action of 1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its azido, methoxy, and indole groups. These interactions may modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
- **1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;bromide
- **1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;iodide
Comparison: The chloride, bromide, and iodide derivatives of this compound share similar core structures but differ in their halide components. These differences may influence their chemical reactivity, solubility, and bioactivity. The chloride derivative may exhibit distinct properties compared to its bromide and iodide counterparts, making it unique in certain applications.
Properties
Molecular Formula |
C42H62ClN5O8 |
---|---|
Molecular Weight |
800.4 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YRFRBTOMOUXLRJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
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